molecular formula C37H40N2O8 B13326352 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

Cat. No.: B13326352
M. Wt: 640.7 g/mol
InChI Key: NLJGYPKZMMKSMI-GDLZYMKVSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, an indole moiety, and multiple tert-butoxycarbonyl protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protecting group for the amino function, while the tert-butoxycarbonyl (Boc) group is used for the protection of the indole nitrogen.

    Protection of Amino Group: The amino group is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the indole derivative using a coupling reagent like HATU or EDCI in the presence of a base.

    Deprotection: The Boc groups are removed using an acid such as trifluoroacetic acid (TFA), and the Fmoc group is removed using a base like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole oxides, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino and indole groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.

Medicine

In medicine, the compound has potential applications in drug development. Its unique structure and functional groups make it a candidate for the design of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions. The fluorenyl group can enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid is unique due to its combination of a fluorenyl group, an indole moiety, and multiple protecting groups. This structure provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C37H40N2O8

Molecular Weight

640.7 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]propanoic acid

InChI

InChI=1S/C37H40N2O8/c1-36(2,3)46-32(40)20-31-27(26-17-11-12-18-30(26)39(31)35(44)47-37(4,5)6)19-29(33(41)42)38-34(43)45-21-28-24-15-9-7-13-22(24)23-14-8-10-16-25(23)28/h7-18,28-29H,19-21H2,1-6H3,(H,38,43)(H,41,42)/t29-/m1/s1

InChI Key

NLJGYPKZMMKSMI-GDLZYMKVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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